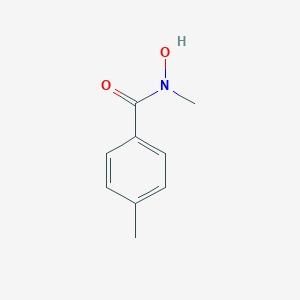
N-Methyl-4-toluohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-4-toluohydroxamic acid (MTHA) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MTHA is a hydroxamic acid derivative that can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-Methyl-4-toluohydroxamic acid is not fully understood, but it is believed to involve the inhibition of metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has been shown to bind to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
N-Methyl-4-toluohydroxamic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases and other enzymes, the induction of apoptosis in cancer cells, and the reduction of inflammation. N-Methyl-4-toluohydroxamic acid has also been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Methyl-4-toluohydroxamic acid in lab experiments is its ability to inhibit metalloproteases and other enzymes. This can be useful in studying the role of these enzymes in various biological processes. However, N-Methyl-4-toluohydroxamic acid also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research involving N-Methyl-4-toluohydroxamic acid. One area of interest is its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells. Another area of interest is its potential use as a chelating agent, as it has been shown to bind to metal ions and prevent their harmful effects. Additionally, further research is needed to fully understand the mechanism of action of N-Methyl-4-toluohydroxamic acid and its potential applications in various fields.
Synthesemethoden
N-Methyl-4-toluohydroxamic acid can be synthesized through various methods, including the reaction between toluene and hydroxylamine, followed by methylation with dimethyl sulfate. Another method involves the reaction between toluene and hydroxylamine hydrochloride, followed by oxidation with potassium permanganate and methylation with methyl iodide. Both methods result in the formation of N-Methyl-4-toluohydroxamic acid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Methyl-4-toluohydroxamic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential as a chelating agent, as well as its ability to inhibit metalloproteases and other enzymes. N-Methyl-4-toluohydroxamic acid has also been studied for its potential use as a cancer treatment, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
1613-85-0 |
|---|---|
Produktname |
N-Methyl-4-toluohydroxamic acid |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
N-hydroxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)9(11)10(2)12/h3-6,12H,1-2H3 |
InChI-Schlüssel |
NTWVSQZLKBQYNV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C)O |
Andere CAS-Nummern |
1613-85-0 |
Synonyme |
N-methyl-4-toluohydroxamic acid N-MTH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



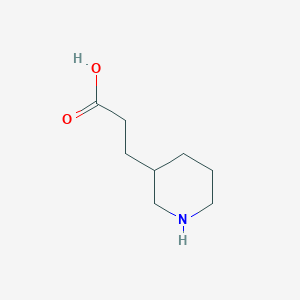
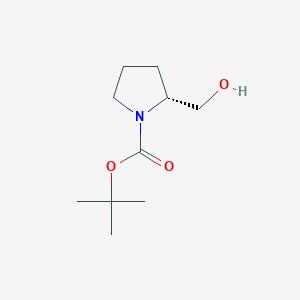
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
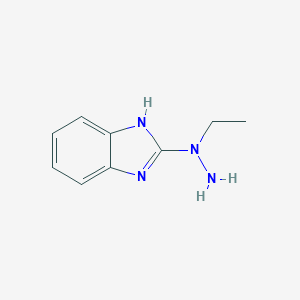
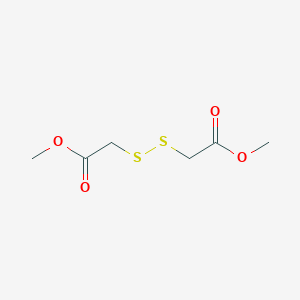
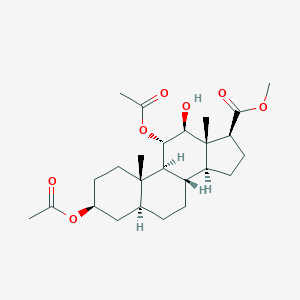
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
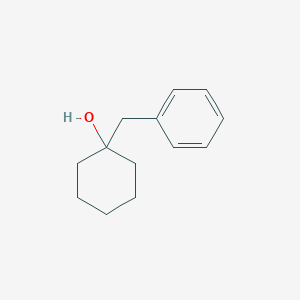
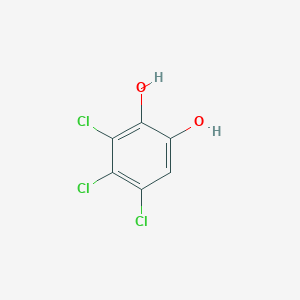
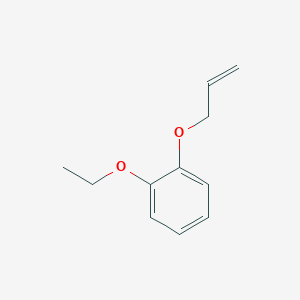
![6-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline](/img/structure/B154955.png)
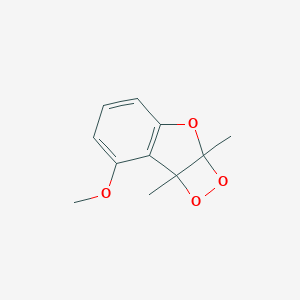
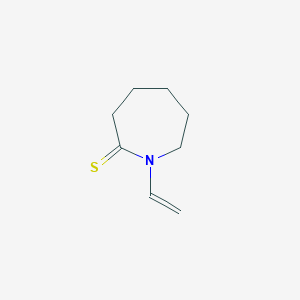
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)